molecular formula C17H21ClN4O4S B2727180 ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298047-72-9

ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2727180
CAS No.: 1298047-72-9
M. Wt: 412.89
InChI Key: RBWALUFSIFVHDO-UHFFFAOYSA-N
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Description

Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound featuring a pyrazole core substituted with a sulfonyl-linked piperazine moiety bearing a 2-chlorophenyl group. Its molecular formula is C₁₇H₂₁ClN₄O₅S, with an estimated molecular weight of 412.9 g/mol (based on structural analogs) . The compound’s structure integrates key pharmacophores:

  • A pyrazole ring (common in bioactive molecules for kinase inhibition or anti-inflammatory activity).
  • A piperazine-sulfonyl group (often associated with improved solubility and receptor binding).

Properties

IUPAC Name

ethyl 3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,3,8-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWALUFSIFVHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is depicted by the following molecular formula:

C18H23ClN4O4S\text{C}_{18}\text{H}_{23}\text{ClN}_{4}\text{O}_{4}\text{S}

Molecular Weight : 426.9 g/mol
CAS Number : 1319206-54-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neuropsychiatric processes. The presence of the piperazine moiety is particularly significant, as it is known to enhance the binding affinity to serotonin receptors, which can influence mood and anxiety levels.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

  • Study Findings : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed inhibition rates ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Ethyl Pyrazole Derivative61–85% (10 µM)76–93% (10 µM)

2. Antidepressant-like Effects

The piperazine component of the compound suggests potential antidepressant effects due to its serotonin receptor modulation. Research indicates that similar compounds have shown significant improvement in depressive-like behaviors in animal models .

3. Antimicrobial Activity

The compound's structure may also confer antimicrobial properties, as seen in related pyrazole derivatives. Studies have indicated that certain pyrazole compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like chlorine enhances this activity .

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, a derivative of this compound was evaluated for its anti-inflammatory effects. The results showed a significant reduction in edema compared to control groups, indicating its potential use as an anti-inflammatory agent.

Case Study 2: Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological profile of related pyrazole compounds. Behavioral tests indicated that these compounds could reduce anxiety-like behaviors in rodent models, suggesting a role in treating anxiety disorders .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate 2-Chlorophenyl C₁₇H₂₁ClN₄O₅S 412.9 Electron-withdrawing Cl enhances lipophilicity; potential CNS activity.
Ethyl 5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate 4-Methoxyphenyl C₁₈H₂₄N₄O₅S 408.47 Methoxy group increases electron density; may improve solubility.
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid Methyl C₁₄H₁₉N₃O₅S 341.4 Smaller substituent; carboxylic acid enhances polarity for renal excretion.

Functional Implications of Substituent Variations

2-Chlorophenyl vs. 4-Methoxyphenyl

  • Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.8 vs. OCH₃ ~1.9) could enhance blood-brain barrier penetration, making the 2-chloro derivative more suitable for CNS targets.

Piperazine-Sulfonyl Linkage

The sulfonyl group in both the target compound and its analogs stabilizes the piperazine conformation, facilitating interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase or 5-HT receptors) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via sulfonylation of a pyrazole precursor. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfonyl chlorides or anhydrides under controlled conditions. Optimization includes stepwise addition of 4-(2-chlorophenyl)piperazine-1-sulfonyl chloride at 0–5°C to minimize side reactions, followed by purification via column chromatography. Stoichiometric ratios (1:1.2 for pyrazole:sulfonylating agent) and anhydrous solvents (e.g., dichloromethane) improve yields to ~75–85% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., piperazine protons at δ 3.1–3.5 ppm; pyrazole methyl at δ 2.4 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D conformation, including piperazine chair geometry and sulfonyl linkage torsion angles .

Q. What preliminary pharmacological assays are recommended to evaluate its analgesic and anti-inflammatory potential?

  • Methodological Answer :

  • Analgesic Activity : Hot-plate test (mice) or acetic acid-induced writhing (ED₅₀ determination).
  • Anti-inflammatory Activity : Carrageenan-induced paw edema (rats), measuring inhibition of inflammation at 3–6 hours post-administration.
  • Ulcerogenicity : Gastric lesion assessment in rodent models after 7-day oral dosing. Evidence suggests structural analogs show moderate activity with low ulcerogenic risk .

Advanced Research Questions

Q. How can thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform the compound’s stability in formulation development?

  • Methodological Answer :

  • TGA : Determines decomposition onset temperatures (e.g., >200°C indicates suitability for solid dosage forms).
  • DSC : Identifies polymorphic transitions (endothermic peaks) and glass transition temperatures (Tg). Stability under accelerated conditions (40°C/75% RH) correlates with DSC data to predict shelf life .

Q. What computational strategies are employed to predict receptor binding affinities and selectivity of this sulfonamide-piperazine-pyrazole hybrid?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₁A/2A receptors). Docking scores (ΔG < −8 kcal/mol) suggest high affinity.
  • MD Simulations : Assess piperazine flexibility and sulfonyl group hydration effects on binding. Comparative studies with rigid piperazine analogs (e.g., 4-fluorophenyl derivatives) reveal conformational selectivity .

Q. How do structural modifications at the 5-sulfonylpiperazine moiety influence pharmacological activity, and what SAR trends emerge from comparative studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups : 2-Chlorophenyl enhances sulfonamide stability and receptor binding vs. 4-fluorophenyl (lower logP).
  • Piperazine Substitution : N-methylation reduces CNS penetration, while bulkier groups (e.g., benzyl) decrease solubility. SAR studies show a 10-fold potency increase in anti-inflammatory analogs with para-chloro substitution .

Q. When encountering contradictory bioactivity data between in vitro and in vivo models, what analytical approaches resolve these discrepancies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability (e.g., low oral absorption may explain in vivo inactivity).
  • Metabolite Identification : HPLC-UV/MS detects active metabolites (e.g., ester hydrolysis products) that may contribute to efficacy.
  • Protein Binding Assays : Equilibrium dialysis evaluates serum albumin binding, which can reduce free drug levels .

Q. What crystallographic evidence exists for conformational flexibility in the piperazine-sulfonyl linkage, and how does this impact molecular interactions?

  • Methodological Answer : X-ray data (e.g., CCDC entries) reveal torsional angles of 160–170° between the piperazine and sulfonyl group. Flexibility allows adaptive binding to receptors with steric constraints (e.g., COX-2 active site). Comparative analysis with rigidified analogs (e.g., fused-ring piperazines) shows reduced efficacy, highlighting the importance of conformational mobility .

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